2-(3-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)acetate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)acetate is an organic compound with a complex structure that includes both nitrophenyl and benzoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)acetate typically involves multiple steps. One common method includes the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzoyl chloride and glycine to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the benzoylamino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)acetic acid: Similar in structure but lacks the benzoylamino group.
Benzoylacetone: Contains a benzoyl group but differs in the rest of the structure.
Properties
Molecular Formula |
C17H14N2O6 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-benzamidoacetate |
InChI |
InChI=1S/C17H14N2O6/c20-15(13-7-4-8-14(9-13)19(23)24)11-25-16(21)10-18-17(22)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,22) |
InChI Key |
CEYHMLBLABEERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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